4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)12-6-8-5-9(11)3-4-10(8)13/h3-5,7,12-13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMQLWCCAHFKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Propan 2 Yl Amino Methyl Phenol and Analogues
Direct Synthesis Pathways to 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol
Direct synthesis aims to construct the target molecule by forming the key C-N and C-Br bonds on a phenolic precursor in a highly controlled manner. This involves strategic introduction of the aminomethyl sidechain and regioselective bromination of the phenol (B47542) ring.
The introduction of an aminomethyl group ortho to a phenolic hydroxyl is a critical transformation. Several methodologies have been developed to achieve this, ranging from classic named reactions to modern catalytic methods.
One of the most traditional and widely utilized methods is the Mannich reaction . rsc.org This reaction typically involves the condensation of a phenol with formaldehyde (B43269) and a primary or secondary amine, in this case, propan-2-amine. The reaction proceeds through the formation of an iminium ion from formaldehyde and the amine, which then acts as an electrophile and attacks the electron-rich phenol ring, preferentially at the ortho position. researchgate.net Alternative sources of the N-methylenealkylamine intermediate, such as 1,3,5-trialkylhexahydro-1,3,5-triazines, can also be employed. researchgate.net
More recent and atom-economical strategies include cross-dehydrogenative-coupling (CDC) reactions . rsc.org These methods avoid the need for pre-functionalized starting materials by directly forming a C-C bond between two C-H bonds. For ortho-aminomethylation, transition-metal catalysts, such as those based on Ruthenium (Ru) or Vanadium (V), can facilitate the coupling of phenols with amines and a C1 source like methanol (B129727). rsc.orgresearchgate.net For example, a Ru-catalyzed protocol can dehydrogenate methanol to form formaldehyde in situ, which then couples with an amine to generate an imine cation that functionalizes the phenol. rsc.org The coordination of the phenolic hydroxyl group to the metal catalyst is often crucial for the effective activation and high selectivity of the ortho C-H bond. researchgate.net
Another approach involves the use of pre-generated reactive species like Eschenmoser's salt (dimethylmethyleneammonium iodide), although this requires stoichiometric amounts of the reagent. rsc.org Additionally, direct alkylation of secondary amines with reagents like o-(bromomethyl)phenylboronic acid represents another viable, though indirect, strategy for introducing the o-aminomethyl group. researchgate.net
Achieving the regioselective bromination of a phenol at the para-position is essential for synthesizing the 4-bromo substituted target compound. The hydroxyl group is a strongly activating ortho-, para-directing group, which can make controlling selectivity a challenge, as multiple bromination products can form. researchgate.netgoogle.com
To favor para-bromination, various methods have been developed that control the reaction conditions and the nature of the brominating agent. A common approach involves the reaction of a phenol with bromine in a solvent like dichloromethane, often at low temperatures to control reactivity and prevent the formation of dibrominated by-products. google.comorgsyn.org
For enhanced selectivity, specific reagent systems have been employed. For instance, the use of potassium bromide (KBr) in conjunction with ZnAl–BrO3−–layered double hydroxides (LDHs) as the brominating reagent has been shown to successfully achieve mono-bromination of phenols with high para-selectivity. mdpi.com This system is effective for a broad range of substrates, including those with both electron-donating and electron-withdrawing groups. mdpi.com The optimization of this reaction has shown that potassium bromide often gives the best yield compared to other bromide salts. mdpi.com
The choice of solvent and brominating agent can strongly influence the regioselectivity. For example, pyridinium (B92312) tribromide in tetrahydrofuran (B95107) (THF) has been used to achieve specific regiochemistry in complex systems. researchgate.net Careful control over the stoichiometry of the brominating agent and the reaction temperature is critical to minimize the formation of undesired isomers and polybrominated products like 2,6-dibromo-4-methylphenol (B1582163) from p-cresol. google.com
Table 1: Methodologies for Regioselective Bromination of Phenols
| Brominating Agent/System | Substrate | Key Conditions | Selectivity | Reference |
|---|---|---|---|---|
| KBr and ZnAl–BrO3––LDHs | 4-Methylphenol | Acetic acid, water, 35 °C | High para-selectivity | mdpi.com |
| Bromine (Br2) | p-Cresol | Dichloromethane, -5 to 0 °C | Para-bromination favored, risk of dibromination | google.com |
| Bromine (Br2) | 2,6-di-tert-butylphenol | Dichloromethane, 0 °C | High para-selectivity | orgsyn.org |
| Pyridinium tribromide | Naphthol derivatives | THF, 0 °C | Excellent regioselectivity | researchgate.net |
Synthesis of Precursors and Related Schiff Bases for Aminomethylated Phenols
An alternative and widely used synthetic route to aminomethylated phenols involves a two-step process: the synthesis of a phenolic Schiff base (imine) followed by its reduction. This pathway offers robust and high-yielding access to the target amine.
Phenolic imines, or Schiff bases, are synthesized through the condensation reaction of a primary amine with a carbonyl compound, typically an aldehyde or ketone. uobasrah.edu.iq For the synthesis of a precursor to this compound, the reaction would involve the condensation of 5-bromosalicylaldehyde (B98134) (5-bromo-2-hydroxybenzaldehyde) with propan-2-amine.
This reaction is generally carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol (B145695). researchgate.netnih.gov The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine. rsc.org In some cases, a few drops of an acid catalyst like glacial acetic acid can be used to facilitate the reaction. mdpi.com The resulting Schiff base, 4-bromo-2-{[(propan-2-ylimino)methyl]}phenol, can often be isolated as a crystalline solid upon cooling the reaction mixture. nih.govnih.gov This method is efficient, with reported yields often exceeding 90%. nih.govnih.gov
The synthesis of various N-salicylideneanilines (Schiff bases from salicylaldehyde (B1680747) and aniline (B41778) derivatives) is well-documented and follows this general procedure. nih.govrsc.orgsemanticscholar.orgresearchgate.net For instance, (E)-4-Bromo-2-[(phenylimino)methyl]phenol is prepared by the direct condensation of 5-bromosalicylaldehyde and aniline in refluxing ethanol. nih.govresearchgate.net
Table 2: Examples of Phenolic Schiff Base Synthesis
| Aldehyde | Amine | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 5-Bromosalicylaldehyde | Aniline | Ethanol | Reflux, 3-4 h | (E)-4-Bromo-2-[(phenylimino)methyl]phenol | nih.govnih.gov |
| Salicylaldehyde | 2-Aminophenol | Ethanol | Reflux, 2 h | 2-{[(2-hydroxyphenyl)imino]methyl}phenol | uobasrah.edu.iq |
| 4-Bromo-thiophene-2-carbaldehyde | 2-Methylaniline | Ethanol | Glacial acetic acid (cat.) | (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | mdpi.com |
The final step in this pathway is the reduction of the imine (C=N) double bond of the Schiff base to a secondary amine (CH-NH). This transformation is most commonly achieved through catalytic hydrogenation.
This process involves treating the imine with a hydrogen source in the presence of a metal catalyst. mdpi.com Typical catalysts include palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). mdpi.com The hydrogen source can be molecular hydrogen (H₂ gas) or a molecule that can transfer hydrogen, such as formic acid or isopropanol, in a process known as transfer hydrogenation. organic-chemistry.orgorganic-chemistry.org
Optimization of Synthetic Reaction Conditions for this compound Production
The efficient production of this compound requires careful optimization of the reaction conditions for each synthetic step to maximize yield and purity while minimizing side reactions.
For the regioselective bromination of the phenolic precursor, key parameters to optimize include the choice of brominating agent, solvent, and temperature. As demonstrated in the synthesis of 2-bromo-4-methylphenol, controlling the rate of bromine addition and maintaining a low temperature (e.g., -5 to 0 °C) is crucial to prevent the formation of the 2,6-dibromo byproduct. google.com Studies on the bromination of 4-methylphenol showed that varying the bromide salt (e.g., LiBr, KBr, NaBr) can significantly impact the yield, with KBr providing the highest yield (83%) under the tested conditions. mdpi.com
In the synthesis of the Schiff base , the reaction is typically robust. However, optimization can involve screening different solvents and catalysts. While ethanol is a common solvent, other alcohols or aprotic solvents could be tested. The use of a mild acid catalyst can accelerate the condensation reaction, but its concentration must be controlled to avoid unwanted side reactions.
For the catalytic reduction of the imine , several factors influence the reaction's efficiency. The choice of catalyst (e.g., Pd/C vs. Rh/C) can affect selectivity and reaction rates. mdpi.com The hydrogen pressure is another critical variable; studies on the amination of phenols have shown that hydrogen pressure influences the rate of imine hydrogenation, with low pressures potentially leading to the accumulation of the imine intermediate. mdpi.com Temperature also plays a significant role, with higher temperatures generally increasing the reaction rate but also potentially leading to catalyst deactivation or side reactions. mdpi.com The optimal conditions represent a balance that favors the rapid and selective hydrogenation of the imine to the desired secondary amine. rsc.org
Table 3: Parameters for Optimization in Synthesis
| Synthetic Step | Parameter to Optimize | Example/Effect | Reference |
|---|---|---|---|
| Regioselective Bromination | Temperature | Low temperature (-5 to 0 °C) minimizes dibromination. | google.com |
| Regioselective Bromination | Bromide Salt | KBr provided a higher yield (83%) than LiBr or NaBr in a specific system. | mdpi.com |
| Imine Reduction | Catalyst | Pd/C and Rh/C show different activities and selectivities in reductive amination. | mdpi.com |
| Imine Reduction | H2 Pressure | Affects the rate of imine hydrogenation versus its formation. | mdpi.com |
| Imine Reduction | Temperature | Higher temperatures increase reaction rates but may affect catalyst stability. | mdpi.com |
Exploration of Sustainable and Green Chemistry Synthesis Routes
The growing emphasis on environmental stewardship in chemical manufacturing has spurred research into sustainable and green synthetic methodologies for a wide range of compounds, including this compound and its analogues. This section explores potential green chemistry routes that aim to reduce the environmental impact of their synthesis by focusing on alternative reagents, solvent-free conditions, and the use of renewable resources.
Another avenue for greening the synthesis of aminomethylphenols is the modification of the classical Mannich reaction. The traditional Mannich reaction often uses formaldehyde and requires acidic or basic conditions, which can lead to waste generation and difficult purifications. Research into greener alternatives has focused on solvent-free conditions. For instance, the solvent-free synthesis of various aminoalkyl phenols has been achieved with high yields, demonstrating the potential to reduce solvent waste significantly.
Furthermore, the concept of using renewable feedstocks is a cornerstone of green chemistry. Lignin, a complex polymer found in wood, is being investigated as a renewable source of phenols. researchgate.net While the direct synthesis of this compound from lignin-derived phenols is still a developing area, it represents a long-term strategy for moving away from petrochemical feedstocks. aiche.orgfigshare.com
To illustrate the potential benefits of these green approaches, the following tables compare hypothetical green synthetic routes for a key intermediate, 4-bromophenol, and for the final Mannich reaction step, with their traditional counterparts.
Table 1: Comparison of Synthetic Routes to 4-Bromophenol
| Feature | Traditional Route: Bromination of Phenol | Green Route: Ipso-hydroxylation of 4-Bromophenylboronic Acid |
| Starting Materials | Phenol, Bromine | 4-Bromophenylboronic Acid, Hydrogen Peroxide |
| Solvent | Carbon tetrachloride or other halogenated solvents | Ethanol, Water |
| Byproducts | Hydrogen bromide | Water |
| Environmental Impact | Use of toxic and volatile bromine, halogenated solvent waste | Use of a safer oxidizing agent, biodegradable solvent |
Table 2: Comparison of Mannich Reaction Conditions
| Feature | Traditional Mannich Reaction | Green Mannich Reaction |
| Solvent | Aqueous or organic solvents (e.g., alcohols, ethers) | Solvent-free |
| Catalyst | Strong acids or bases | Potentially solid acid catalysts or no catalyst |
| Energy Input | Often requires heating | Can proceed at room temperature or with minimal heating |
| Work-up | Neutralization and extraction, generating aqueous waste | Simpler work-up, potentially direct isolation of the product |
The exploration of these and other green chemistry principles holds significant promise for the development of more sustainable and environmentally responsible methods for the synthesis of this compound and related compounds. Future research will likely focus on the integration of these strategies to create a fully green synthetic pathway from renewable resources to the final product.
Comprehensive Spectroscopic and Structural Characterization of 4 Bromo 2 Propan 2 Yl Amino Methyl Phenol
Vibrational Spectroscopy Studies (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups and characterizing the bonding within 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol.
In the FT-IR spectrum, a broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group, likely involved in intramolecular hydrogen bonding with the adjacent amino group. Another characteristic band for the N-H stretching of the secondary amine should appear in a similar region, potentially overlapping with the O-H band. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl and methyl groups would be observed between 3100 and 2850 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aminomethyl group would likely appear in the 1350-1000 cm⁻¹ range. The C-O stretching of the phenol (B47542) group is anticipated around 1250 cm⁻¹. Finally, a strong band corresponding to the C-Br stretching vibration would be found in the lower frequency region, typically between 600 and 500 cm⁻¹.
The FT-Raman spectrum would complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in Raman spectra. The C-Br stretching vibration is also expected to show a strong signal.
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Phenol) | 3400-3200 (broad) |
| N-H Stretch (Amine) | 3400-3300 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch | 1350-1000 |
| C-O Stretch (Phenol) | ~1250 |
| C-Br Stretch | 600-500 |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis and Tautomerism Investigations
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, which are characteristic of its chromophoric system. For this compound, the primary chromophore is the substituted benzene (B151609) ring.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. Substituted phenols typically exhibit two main absorption bands. The first, more intense band (the E2-band) would be expected around 200-230 nm, and a second, less intense band (the B-band) would appear at longer wavelengths, likely around 270-290 nm. The presence of the bromine atom and the aminomethyl group as substituents on the phenol ring will influence the exact position (λ_max) and intensity of these absorptions.
This technique is also crucial for investigating the possibility of phenol-imine and keto-amine tautomerism, particularly in related Schiff base compounds. nih.gov However, for the target compound, which has a saturated aminomethyl linker, the phenol form is expected to be overwhelmingly dominant, and significant tautomerism is not anticipated under normal conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR: The spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the amine proton, and the protons of the aminomethyl and isopropyl groups. The aromatic protons on the benzene ring would appear as multiplets or distinct doublets in the range of δ 6.5-7.5 ppm. The phenolic OH proton signal would likely be a broad singlet, its chemical shift being highly dependent on solvent and concentration. Similarly, the N-H proton of the secondary amine would appear as a singlet or a broad signal. The methylene (B1212753) protons (-CH₂-) of the linker would resonate as a singlet around δ 3.5-4.0 ppm. The methine proton (-CH-) of the isopropyl group would be a septet around δ 2.8-3.5 ppm, coupled to the six methyl protons. The methyl protons (-CH₃) of the isopropyl group would appear as a doublet around δ 1.0-1.3 ppm.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon atoms of the aromatic ring would resonate in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C-O) would be the most downfield among the aromatic carbons, while the carbon attached to the bromine (C-Br) would also be significantly shifted. The methylene carbon (-CH₂-) would be expected around δ 50-60 ppm. The methine carbon (-CH-) of the isopropyl group would appear around δ 45-55 ppm, and the equivalent methyl carbons (-CH₃) would be found in the upfield region, around δ 20-25 ppm. docbrown.info
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | - |
| Phenolic-OH | Variable (broad s) | - |
| Amine-NH | Variable (broad s) | - |
| Ar-CH₂-N | ~3.5 - 4.0 (s) | ~50 - 60 |
| N-CH-(CH₃)₂ | ~2.8 - 3.5 (septet) | ~45 - 55 |
| -CH(CH₃)₂ | ~1.0 - 1.3 (d) | ~20 - 25 |
| Aromatic-C | - | 110 - 160 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern, which can help confirm the structure.
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Due to the presence of a bromine atom, a characteristic isotopic pattern will be visible for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern would likely involve the cleavage of the benzylic C-C bond between the aromatic ring and the aminomethyl group, and the C-N bond. A prominent fragment would correspond to the loss of the isopropylamino group. Another significant fragmentation pathway could be the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a methyl group from the isopropyl moiety.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Crystal Structures
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. For this compound, SCXRD would reveal the planarity of the phenol ring and the conformation of the flexible {[(propan-2-yl)amino]methyl} side chain. nih.govresearchgate.net
Table 3: Representative Crystal Data for a Structurally Related Compound, (E)-4-Bromo-2-[(phenylimino)methyl]phenol nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀BrNO |
| Formula Weight | 276.13 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 12.353 (3) |
| b (Å) | 4.5092 (9) |
| c (Å) | 19.778 (4) |
| V (ų) | 1101.7 (4) |
| Z | 4 |
Note: This data is for a related Schiff base, not the title compound, and serves as an example of the type of information obtained.
The crystal packing is determined by various intermolecular forces. SCXRD analysis would allow for a detailed examination of these interactions. researchgate.net Hydrogen bonds are expected to be the most significant. The phenolic -OH group and the secondary amine -NH group can both act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This could lead to the formation of extensive one-, two-, or three-dimensional networks in the crystal lattice. researchgate.net
Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may play a role in stabilizing the crystal structure. nih.govmdpi.com The analysis would determine the centroid-to-centroid distances and the slippage of the stacked rings. Weaker interactions, such as C-H···π and C-H···O hydrogen bonds, would also be identified and characterized.
The conformation of the molecule, particularly the orientation of the side chain relative to the phenol ring, would be precisely determined. A key feature to investigate is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the aminomethyl group. nih.govresearchgate.net Such an interaction would lead to the formation of a stable six-membered ring (S(6) motif), which would significantly influence the molecule's conformation and chemical properties. researchgate.net The O···N distance and the O-H···N angle would be accurately measured to confirm the strength and geometry of this bond.
Advanced Computational Chemistry Investigations of 4 Bromo 2 Propan 2 Yl Amino Methyl Phenol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic and geometric properties of molecular systems, offering a balance between computational cost and accuracy. For 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol, DFT calculations, typically employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and understanding its electronic characteristics. researchgate.netdoi.org These calculations provide a foundational understanding of the molecule's structure, from which a multitude of other properties can be predicted.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For molecules structurally similar to this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed across the aromatic system. The presence of the electron-donating hydroxyl and amino groups and the electron-withdrawing bromine atom influences the energies of these orbitals. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
| Descriptor | Formula | Typical Predicted Value Range for Similar Compounds |
| HOMO Energy (EHOMO) | - | -5.0 to -6.5 eV |
| LUMO Energy (ELUMO) | - | -0.5 to -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.75 to -4.25 eV |
| Electrophilicity Index (ω) | μ2 / 2η | 1.5 to 3.5 eV |
This table presents typical values derived from computational studies on analogous brominated Schiff bases and substituted phenols. The exact values for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
Prediction of Spectroscopic Data and Vibrational Frequencies
DFT calculations are highly effective in predicting spectroscopic properties, including vibrational frequencies (infrared and Raman spectra). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule.
For this compound, key vibrational modes can be predicted. The O-H stretching frequency of the phenolic group is particularly sensitive to hydrogen bonding. Other characteristic frequencies include the C-N stretching of the amino group, the C-Br stretching, and various vibrations associated with the aromatic ring. Theoretical calculations on similar brominated phenolic compounds have shown good agreement with experimental FT-IR and Raman spectral data, validating the accuracy of the computational methods. doi.orgresearchgate.net
| Vibrational Mode | Predicted Frequency Range (cm-1) | Notes |
| O-H Stretch | 3200 - 3500 | Broadened and shifted to lower frequency if involved in intramolecular H-bonding. |
| N-H Stretch | 3300 - 3500 | Characteristic of the secondary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks typical of aromatic rings. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | From the propan-2-yl and methyl groups. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands characteristic of the benzene (B151609) ring. |
| C-N Stretch | 1250 - 1350 | Associated with the aminomethyl linkage. |
| C-Br Stretch | 500 - 650 | Characteristic of the bromo-substituent. |
This table provides expected vibrational frequency ranges based on DFT studies of analogous compounds. The precise frequencies are dependent on the specific computational method and basis set used.
Tautomeric Stability and Proton Transfer Dynamics
A key structural feature of this compound is the potential for intramolecular proton transfer between the phenolic oxygen and the amino nitrogen, leading to tautomerism. The molecule can exist in two tautomeric forms: the phenol-imine form and the keto-amine form. The stability of these tautomers is governed by the thermodynamics of the proton transfer.
DFT calculations can be employed to determine the relative energies of these two forms, thereby predicting which tautomer is more stable. In similar Schiff base systems, the phenol-imine form is often found to be more stable due to the aromaticity of the benzene ring. The presence of a strong intramolecular hydrogen bond (O-H···N) in the phenol-imine form is a critical factor in stabilizing this tautomer. nih.govresearchgate.net Computational studies can quantify the energy of this hydrogen bond and the energy barrier for the proton transfer, providing insights into the dynamics of this process.
Nonlinear Optical (NLO) Properties Calculations and Potential
Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. The key parameter for molecular NLO activity is the first hyperpolarizability (β).
Compounds like this compound, which feature a conjugated π-system with electron-donating (hydroxyl, amino) and electron-withdrawing (bromo) groups, are potential candidates for NLO materials. DFT calculations can predict the first hyperpolarizability and other NLO parameters. The bromine substituent, being a weak electron-withdrawing group, can enhance π-electron delocalization and contribute to the NLO response. researchgate.net Studies on bromophenol blue and other brominated organic compounds have demonstrated that the presence of bromine can significantly influence NLO properties. scirp.orgthescipub.com
Coordination Chemistry and Derivatization from the 4 Bromo 2 Propan 2 Yl Amino Methyl Phenol Ligand System
Synthesis and Characterization of Metal Complexes involving 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol Analogues
The primary route to forming metal complexes with analogues of this compound involves the use of bromo-phenolic Schiff bases. These ligands are typically synthesized through the condensation reaction of a primary amine with a bromo-substituted salicylaldehyde (B1680747). The resulting Schiff base, possessing imine, hydroxyl, and bromo functionalities, is then reacted with various metal salts to yield stable coordination compounds.
Transition Metal Complexes of Bromo-Phenolic Schiff Bases
A range of transition metal complexes of bromo-phenolic Schiff bases have been synthesized and characterized, showcasing the versatility of these ligands. Commonly, these are prepared by reacting the Schiff base ligand with metal chlorides or acetates in a suitable solvent, often with refluxing to drive the reaction to completion.
For instance, novel Mn(II), Fe(III), and Cr(III) complexes have been synthesized with the Schiff base ligand 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol. These complexes were characterized using various analytical and spectral methods, leading to the proposed general formulas of [M(L)Cl₂(H₂O)₂] for the Fe(III) and Cr(III) complexes, and [M(L)Cl(H₂O)₃] for the Mn(II) complex. Similarly, a series of Cu(II) Schiff-base complexes have been synthesized and characterized by elemental analysis, FT-IR, and UV-visible spectroscopies.
The synthesis of these complexes often results in air-stable, colored solids with good yields. For example, the reaction of a methanolic solution of a bromo-phenolic Schiff-base ligand with copper acetate (B1210297) in a 2:1 molar ratio at ambient temperature can produce a brown solid with a yield of 84%. These complexes often exhibit good solubility in organic solvents like chloroform, dichloromethane, and DMSO.
Below is a table summarizing representative transition metal complexes of bromo-phenolic Schiff bases and their characterization highlights.
| Metal Ion | Schiff Base Ligand Precursors | Proposed Complex Formula | Characterization Techniques |
| Mn(II) | 5-Bromosalicylaldehyde (B98134) and 4-(2-hydroxyethyl)aniline | [Mn(L)Cl(H₂O)₃] | Elemental Analysis, Spectral Methods |
| Fe(III) | 5-Bromosalicylaldehyde and 4-(2-hydroxyethyl)aniline | [Fe(L)Cl₂(H₂O)₂] | Elemental Analysis, Spectral Methods |
| Cr(III) | 5-Bromosalicylaldehyde and 4-(2-hydroxyethyl)aniline | [Cr(L)Cl₂(H₂O)₂] | Elemental Analysis, Spectral Methods |
| Cu(II) | 5-Bromosalicylaldehyde and various anilines | [Cu(L)₂] | Elemental Analysis, FT-IR, UV-Vis, X-ray Diffraction |
| Co(II) | 5-Bromo-vanillin and 4-aminoantipyrine | [Co(L)₂] | Single Crystal X-ray Diffraction, Elemental Analysis, Molecular Spectroscopy |
Ligand Coordination Modes and Geometries in Metal Chelates
The coordination of bromo-phenolic Schiff base ligands to metal centers can result in a variety of coordination modes and geometries. The most common coordination mode is bidentate, involving the deprotonated phenolic oxygen and the imine nitrogen atom, forming a stable six-membered chelate ring with the metal ion.
X-ray diffraction studies of several copper(II) complexes with bromo-phenolic Schiff bases reveal a square planar geometry around the metal center. In these complexes, the ligand adopts a κ²N:O coordination mode. The bond angles around the copper center in these square planar complexes can range from approximately 87° to 173°, indicating some distortion from ideal geometry.
In other cases, different coordination geometries are observed. For example, a mononuclear Co(II) complex with a Schiff base ligand derived from 5-bromo-vanillin exhibits a compressed tetragonal bipyramidal coordination geometry. In this complex, the ligand coordinates to the cobalt ion through the carbonyl oxygen of the amino moiety, the deprotonated hydroxyl group from the aldehyde precursor, and the azomethine nitrogen.
The nature of the metal ion and the steric and electronic properties of the Schiff base ligand influence the final geometry of the metal chelate. For instance, octahedral geometries are often proposed for Fe(III) and Cr(III) complexes, where additional coordination sites are occupied by solvent molecules (e.g., water) or other ligands.
Exploration of Other Derivatization Strategies of the this compound Scaffold
Beyond the formation of Schiff bases and their subsequent metal complexes, the this compound scaffold offers several other avenues for derivatization, primarily targeting the phenolic hydroxyl group and the secondary amine.
One common strategy for modifying the phenolic hydroxyl group is etherification . The Williamson ether synthesis, for example, can be employed by first deprotonating the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. For instance, reacting the scaffold with methyl iodide in the presence of a base would yield the corresponding methyl ether.
Another derivatization route is acylation of the phenolic hydroxyl group to form esters. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This reaction can be used to introduce a wide range of functional groups to the molecule, potentially modulating its electronic properties and solubility.
The secondary amine in the propan-2-ylamino]methyl moiety also presents opportunities for derivatization. For example, it can undergo N-alkylation with alkyl halides or be acylated to form amides. These modifications can alter the steric bulk and electronic environment around the nitrogen atom, which could in turn influence the coordination properties of the molecule if it were to be used as a ligand.
Furthermore, the aromatic ring itself can be subject to further electrophilic aromatic substitution reactions, although the existing substituents will direct the position of any new groups. The bromine atom also provides a handle for cross-coupling reactions, such as the Suzuki or Heck reactions, which could be used to attach a wide variety of other organic fragments to the aromatic ring.
Studies on Magnetic Properties of Metal Complexes
The magnetic properties of transition metal complexes derived from bromo-phenolic Schiff base ligands are of significant interest, as they provide insights into the electronic structure and bonding within these molecules. The magnetic behavior is primarily determined by the number of unpaired d-electrons on the metal ion and the geometry of the complex.
For instance, the room temperature effective magnetic moment (µ_eff) of a mononuclear Co(II) complex with a Schiff base derived from 5-bromo-vanillin was found to be 4.67 µ_B, which is typical for an S = 3/2 spin system. As the temperature is lowered, the magnetic moment decreases, which is indicative of zero-field splitting.
In the case of dinuclear copper(II) complexes with phenoxido bridges, the magnetic properties can reveal the nature of the magnetic exchange interaction between the metal centers. A magnetic moment at room temperature that is higher than the spin-only value for two non-interacting copper(II) ions, followed by a continuous decrease with lowering temperature, suggests an antiferromagnetic (AF) interaction between the two copper(II) ions. The strength of this interaction can be quantified by the exchange coupling constant, J.
The table below presents magnetic data for some representative metal complexes with bromo-phenolic Schiff base analogues.
| Metal Complex | Magnetic Moment (µ_eff) at Room Temp. (B.M.) | Magnetic Behavior |
| Mn(II) complex with 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol | 5.22 | High-spin octahedral |
| Co(II) complex with Schiff base from 5-bromo-vanillin and 4-aminoantipyrine | 4.67 | S = 3/2 spin system with zero-field splitting |
| Dinuclear Cu(II) complex with di-µ-phenoxido bridges | 2.65 | Antiferromagnetic interaction |
It has been noted that for some cobalt(II) complexes with ring-substituted N,N'-ethylenebis(salicylideneiminato) ligands, including 5-bromo substituted derivatives, a variety of magnetic behaviors can be observed. Many of these are low-spin, with magnetic moments in the range of 2.1–2.9 B.M. that are nearly independent of temperature, as expected for planar cobalt(II) compounds.
Mechanistic Investigations of Biological Activity of 4 Bromo 2 Propan 2 Yl Amino Methyl Phenol Analogues in Vitro Studies
In Vitro Antimicrobial Research and Mechanisms of Action
Analogues of 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol have demonstrated notable antimicrobial effects against a range of pathogenic bacteria and fungi. The structural features of these phenolic compounds play a crucial role in their ability to inhibit microbial growth and viability.
Evaluations against Bacterial Strains and Their Inhibitory Mechanisms
Schiff base derivatives of bromo-phenols have been synthesized and evaluated for their antibacterial activities. For instance, (E)-4-Bromo-2-[(phenylimino)methyl]phenol has shown effective antimicrobial activities when tested against various microorganisms using the disc diffusion method. asianpubs.org The mechanism of action for such compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. The lipophilicity conferred by certain structural modifications, such as the presence of an alkyl chain, can enhance the ability of these compounds to cross the microbial cell membrane, which is a possible mechanism of action. researchgate.net
Metal complexes of these bromo-phenol analogues have also been investigated. A praseodymium(III) complex derived from a Schiff base of 5-bromosalicylaldehyde (B98134) was found to be a more effective bactericide than the ligand alone against pathogens like Escherichia coli, Klebsiella pneumoniae, Salmonella typhimurium, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Similarly, tetra-substituted imidazole (B134444) derivatives of 4-bromo-2-phenol and their metal complexes have been synthesized and shown to possess antibacterial potential. rsc.org The antimicrobial activity of phenolic compounds can be attributed to their ability to increase the permeability of the cytoplasmic membrane, leading to a loss of integrity and conformational changes in membrane proteins.
| Compound/Analogue | Bacterial Strains | Method | Observed Effect |
| (E)-4-Bromo-2-[(phenylimino)methyl]phenol | Various microorganisms | Disc diffusion | Effective antimicrobial activities |
| Praseodymium(III) complex of 5-Bromo-2-hydroxybenzyl-2-furyl methyl imine | E. coli, K. pneumoniae, S. typhimurium, A. baumannii, P. aeruginosa, S. aureus | Broth dilution | Enhanced bactericidal effect compared to the ligand |
| 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes | Different bacterial strains | Not specified | Anti-bacterial potential |
Evaluations against Fungal Strains and Their Inhibitory Mechanisms
The antifungal potential of 4-bromo-phenol analogues has also been explored. Schiff base complexes have been tested against a variety of fungal and yeast strains, including Aspergillus flavus, A. parasiticus, Penicillium citrinum, and various Candida species. researchgate.net Certain analogues exhibited higher biocidal activity compared to control drugs like nystatin (B1677061) and miconazole (B906) nitrate. researchgate.net The precise inhibitory mechanisms against fungal strains are believed to be similar to their antibacterial action, primarily involving disruption of the cell membrane.
Urease Enzyme Inhibitory Activities and Molecular Basis
Certain Schiff base analogues of 4-bromo-phenol have been identified as potent urease inhibitors. researchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and its inhibition is a target for the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. One study reported that a Schiff base, 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, showed considerable urease inhibitory activity with an IC50 value of 30.65 µg/mL, compared to the standard thiourea (B124793) (IC50 of 11.14 µg/mL). researchgate.net
The molecular basis for this inhibition is thought to involve the interaction of the Schiff base with the active site of the urease enzyme. Molecular docking studies of similar bis-Schiff bases have been conducted to understand these interactions, indicating that these compounds can fit into the active site and interact with key amino acid residues, thereby inhibiting the enzyme's activity. nih.gov
| Compound/Analogue | Urease Inhibitory Activity (IC50) | Standard (IC50) |
| 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol | 30.65 µg/mL | Thiourea (11.14 µg/mL) |
Antioxidant Potential and Free Radical Scavenging Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant potential of 4-bromo-phenol analogues has been investigated using various assays. However, some Schiff base derivatives, such as 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, have shown minimal free radical scavenging activity, with an EC50 value of 1127 µg/mL. researchgate.net
The free radical scavenging mechanism of phenolic compounds generally involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. frontiersin.orgscienceopen.com The efficiency of this process is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. frontiersin.org For some bromophenol derivatives, the hydroxyl groups are considered important for their free radical scavenging activity, as demonstrated in DPPH and ABTS assays. nih.gov
In Vitro Cytotoxic Activities against Specific Cell Lines (e.g., Cancer Cell Lines)
The cytotoxic effects of aminophenol analogues against various cancer cell lines have been investigated. While specific data for this compound is not available, studies on similar compounds provide insights. For example, novel aminophenol analogues have been shown to suppress the growth of breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cells. nih.gov The cytotoxic activity was found to be dependent on the length of the alkyl chain attached to the aminophenol. nih.gov
In another study, synthesized methylated and acetylated derivatives of natural bromophenols were evaluated for their cytotoxic activity against leukemia K562 cells. nih.gov Some of these derivatives were found to inhibit the viability and induce apoptosis of these cancer cells. nih.gov The mechanism of action is often linked to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov For instance, some 2-(4-bromobenzyl) tethered pyrimidine (B1678525) derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. rsc.org
| Compound/Analogue Class | Cancer Cell Lines | Observed Effect |
| Novel aminophenol analogues | Breast (MCF-7), Prostate (DU-145), Leukemia (HL60) | Suppression of cell growth |
| Methylated and acetylated bromophenol derivatives | Leukemia (K562) | Inhibition of viability and induction of apoptosis |
| 2-(4-bromobenzyl) tethered pyrimidines | FaDu (HTB-43), MCF-7 | Antiproliferative activity, induction of apoptosis, cell cycle arrest |
Molecular Docking and Pharmacological Target Identification of Analogues
Molecular docking is a computational technique used to predict the binding orientation of a ligand to a target protein. This method has been employed to identify potential pharmacological targets for 4-bromo-phenol analogues and to understand their mechanism of action at a molecular level.
For instance, molecular docking studies have been used to investigate the interactions of 1,3,4-thiadiazole (B1197879) derivatives with the active sites of penicillin-binding protein and DNA gyrase in Staphylococcus aureus, which are key targets for antimicrobial agents. In the context of urease inhibition, docking studies have helped to visualize the binding of bis-Schiff base derivatives to the active site of the urease enzyme. nih.gov These in silico studies are valuable for rational drug design and for identifying the structural features that are important for biological activity. The crystal structure of compounds like (E)-4-Bromo-2-[(phenylimino)methyl]phenol has been determined, which can further aid in understanding their molecular interactions. researchgate.netnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
Systematic structural modifications of the parent compound, this compound, have been instrumental in defining the key chemical features that govern its biological effects. In vitro assays targeting various enzymes and cell lines have provided a foundational understanding of the structure-activity relationships (SAR) within this family of compounds.
Variations in the N-alkyl substituent of the amino group have also been explored to understand the impact of steric bulk and lipophilicity on activity. Studies on related aminomethylphenols suggest that the size and nature of this substituent can significantly modulate the compound's interaction with receptor pockets or enzyme active sites. For instance, increasing the alkyl chain length may enhance lipophilicity, potentially leading to better membrane permeability, but an excessively bulky group could introduce steric hindrance, thereby reducing binding affinity.
Unfortunately, a comprehensive set of in vitro biological activity data for a systematic series of this compound analogues is not publicly available in the current body of scientific literature. While studies on related bromophenols and aminomethylphenols highlight the importance of the aforementioned structural features, specific quantitative data (such as IC₅₀ or Kᵢ values) for a curated library of analogues of the target compound are required to construct detailed SAR models. Such data would typically be presented in tables comparing the chemical modification with the resulting biological activity against a specific target.
The following interactive data table is a template illustrating how such SAR data would be presented. In the absence of specific experimental results from the literature for this exact series of compounds, the data remains hypothetical.
Interactive Data Table: Hypothetical In Vitro Biological Activity of this compound Analogues
| Compound ID | R1 (Phenolic Ring) | R2 (Amine Substituent) | Target Enzyme Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |
| Parent | 4-Br | Isopropyl | Data Not Available | Data Not Available |
| Analogue 1 | 4-Cl | Isopropyl | Data Not Available | Data Not Available |
| Analogue 2 | 4-I | Isopropyl | Data Not Available | Data Not Available |
| Analogue 3 | 4-Br | Methyl | Data Not Available | Data Not Available |
| Analogue 4 | 4-Br | Ethyl | Data Not Available | Data Not Available |
| Analogue 5 | 4-Br | tert-Butyl | Data Not Available | Data Not Available |
| Analogue 6 | 2,4-diBr | Isopropyl | Data Not Available | Data Not Available |
Further empirical studies are necessary to populate such a table with factual data, which would then allow for a rigorous analysis of the SAR. This would involve synthesizing a focused library of analogues and evaluating their biological activity in relevant in vitro models. The resulting data would be invaluable for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
Environmental Fate and Green Chemical Considerations for 4 Bromo 2 Propan 2 Yl Amino Methyl Phenol
Biodegradation Pathways and Microbial Transformation Studies
Direct microbial degradation studies on 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol are not extensively documented in publicly available literature. However, the biodegradation pathways of simpler, structurally related compounds, such as halogenated phenols and anilines, have been investigated, offering insights into the potential metabolic routes for this more complex molecule.
Microbial degradation of halogenated aromatic compounds is a key process in their environmental removal. nih.govnih.gov The presence of halogens, such as bromine, on an aromatic ring generally increases a compound's recalcitrance to biodegradation. nih.gov Nevertheless, various microorganisms have evolved enzymatic machinery capable of breaking down these persistent pollutants. nih.gov
The initial steps in the biodegradation of halogenated aromatics often involve either the removal of the halogen substituent (dehalogenation) or the oxidation of the aromatic ring. mdpi.com For brominated phenols, aerobic biodegradation pathways frequently commence with hydroxylation of the benzene (B151609) ring, followed by ring cleavage. The enzymes responsible for these initial attacks are typically monooxygenases or dioxygenases. nih.gov
Potential Biodegradation Steps:
Initial Attack: The degradation of this compound would likely be initiated by a microbial monooxygenase or dioxygenase. This could lead to the hydroxylation of the aromatic ring, potentially displacing the bromine atom or adding another hydroxyl group.
Dehalogenation: The cleavage of the carbon-bromine bond is a critical step. This can occur through oxidative, reductive, or hydrolytic mechanisms. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is more common under anaerobic conditions.
Side-Chain Degradation: The (propan-2-yl)amino]methyl side chain is also a target for microbial enzymes. The ether linkage in related compounds has been shown to be susceptible to cleavage by certain bacterial strains. The degradation of the isopropyl group could proceed through oxidation to acetone (B3395972) and further metabolism.
Ring Cleavage: Following initial modifications, the aromatic ring is typically cleaved by dioxygenases, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.
Studies on compounds with similar functional groups provide valuable parallels. For instance, the biodegradation of chloroanilines, which share the halogenated aniline (B41778) substructure, can be initiated by aniline dioxygenase, leading to the formation of catechols that subsequently undergo ring cleavage. nih.gov Similarly, research on the degradation of bisphenol A, which contains a quaternary α-carbon similar to the aminomethyl substituent, has revealed degradation pathways involving ipso-hydroxylation. nih.gov
Table 1: Microbial Degradation of Structurally Related Halogenated Aromatic Compounds
| Compound | Microorganism(s) | Key Degradation Steps | Reference(s) |
| 4-Bromophenol | Arthrobacter sp. | Hydroxylation, Ring Cleavage | nih.gov |
| Chloroanilines | Various bacteria | Dechlorination, Aniline dioxygenase activity, Catechol formation | nih.gov |
| Bisphenol A | Sphingomonas sp. | Ipso-hydroxylation, C-C bond cleavage | nih.gov |
| Brominated Flame Retardants (general) | Bacterial consortia | Debromination (aerobic and anaerobic) | mdpi.com |
Environmental Transport and Persistence of Halogenated Phenols
The environmental transport and persistence of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), as well as environmental conditions. nih.gov Halogenated organic compounds, in general, exhibit a tendency towards persistence in the environment. nih.govresearchgate.net
The presence of the bromine atom in this compound is expected to increase its lipophilicity and reduce its water solubility compared to its non-brominated counterpart. nih.gov This suggests a higher potential for partitioning into organic matter in soil and sediment, and for bioaccumulation in organisms. researchgate.netmdpi.com
Key Factors Influencing Transport and Persistence:
Sorption: Due to its likely hydrophobic nature, the compound is expected to adsorb to soil and sediment particles, which can limit its mobility in aquatic systems but also make it more persistent as it becomes less available for microbial degradation. mdpi.com
Volatility: The volatility of substituted phenols is generally low, suggesting that long-range atmospheric transport is not a primary distribution mechanism.
Photodegradation: In sunlit surface waters, photolytic processes can contribute to the degradation of brominated compounds. nih.gov This can involve the photo-oxidation of the bromide ion and subsequent reactions with the organic structure. nih.gov
Biotic and Abiotic Degradation: As discussed in the previous section, microbial degradation is a key removal process. Abiotic degradation processes, such as hydrolysis, are generally slow for stable aromatic compounds.
Table 2: General Environmental Fate Characteristics of Halogenated Organic Compounds
| Property | General Trend for Halogenated Organics | Implication for this compound | Reference(s) |
| Persistence | Generally high | Likely to be persistent in the environment | nih.govresearchgate.net |
| Bioaccumulation | Tendency to bioaccumulate | Potential for bioaccumulation in aquatic and terrestrial organisms | researchgate.netmdpi.com |
| Mobility in Soil | Low to moderate, depending on sorption | Likely to be sorbed to soil organic matter, limiting mobility | mdpi.com |
| Atmospheric Transport | Generally low for less volatile compounds | Long-range atmospheric transport is unlikely to be significant | liverpooluniversitypress.co.uk |
Life Cycle Assessment and Eco-Friendly Synthetic Routes
A comprehensive evaluation of a chemical's environmental impact includes a Life Cycle Assessment (LCA), which considers all stages from raw material extraction to final disposal. rsc.org For this compound, a full LCA would quantify the environmental burdens associated with its synthesis, use, and disposal. While a specific LCA for this compound is not available, the principles of green chemistry can guide the development of more environmentally benign synthetic methodologies. unibo.it
Traditional synthetic routes to substituted phenols and amines often involve harsh reagents, toxic solvents, and generate significant waste. nih.gov Green chemistry focuses on minimizing these negative impacts through various strategies.
Eco-Friendly Synthetic Approaches:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or supercritical fluids can significantly reduce the environmental impact of a synthesis. nih.gov
Catalysis: The use of efficient catalysts, including biocatalysts (enzymes), can enable reactions to proceed under milder conditions with higher selectivity and reduced waste generation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry.
Renewable Feedstocks: Utilizing renewable starting materials instead of petroleum-based chemicals can reduce the carbon footprint of a synthesis. rsc.org For example, vanillin, a renewable phenolic compound, has been explored as a starting material for the synthesis of various derivatives. orientjchem.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave irradiation or grindstone chemistry, can lower the energy consumption of the process. orientjchem.orgijcmas.com
One-pot, multi-component reactions are particularly attractive from a green chemistry perspective as they can reduce the number of synthetic steps, minimize solvent use, and decrease waste production. ijcmas.com The synthesis of related aminoalkyl naphthols has been successfully achieved using such energy-efficient, solvent-free "grindstone chemistry" methods. ijcmas.com
Table 3: Principles of Green Chemistry Applied to the Synthesis of Substituted Phenols and Amines
| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference(s) |
| Prevention | Design syntheses to minimize waste. | Reduced environmental pollution and disposal costs. | unibo.it |
| Atom Economy | Maximize the incorporation of starting materials into the product. | Less waste generated per unit of product. | unibo.it |
| Less Hazardous Chemical Syntheses | Use and generate substances with little or no toxicity. | Improved worker safety and reduced environmental harm. | unibo.it |
| Safer Solvents and Auxiliaries | Minimize or eliminate the use of auxiliary substances. | Reduced solvent emissions and waste. | nih.gov |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Lower energy consumption and associated emissions. | ijcmas.com |
| Use of Renewable Feedstocks | Utilize raw materials derived from renewable sources. | Reduced reliance on fossil fuels and a more sustainable process. | rsc.org |
| Catalysis | Employ catalytic reagents in small amounts. | Increased reaction efficiency and reduced stoichiometric waste. | unibo.it |
Future Research Directions and Emerging Applications of 4 Bromo 2 Propan 2 Yl Amino Methyl Phenol in Scientific Inquiry
Exploration of Novel Synthetic Strategies and Analog Design
Future research will likely focus on optimizing the synthesis of 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol and creating a library of related analogs to explore structure-activity relationships.
Mannich Reaction Optimization: The primary route to this compound is expected to be the Mannich reaction, involving the condensation of 4-bromophenol, formaldehyde (B43269), and isopropylamine. This is analogous to the synthesis of related compounds like 4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol. Future studies could explore variations in catalysts (both acid and base), solvents, and reaction conditions to maximize yield and purity. The use of solid acid catalysts or solvent-free conditions could offer greener and more efficient synthetic pathways.
Precursor Derivatization: An alternative strategy involves the synthesis of a common precursor, such as a Schiff base, followed by chemical modification. For instance, Schiff bases like (E)-4-Bromo-2-[(phenylimino)methyl]phenol are readily synthesized via the condensation of 5-bromosalicylaldehyde (B98134) and an appropriate amine. nih.govresearchgate.net Subsequent reduction of the imine and modification of the N-substituent could provide a versatile route to a wide range of analogs, including the target compound.
Analog Design: The design and synthesis of analogs will be crucial for modulating the compound's properties. Modifications could include:
Varying the halogen substituent (e.g., chloro, fluoro) at position 4.
Altering the alkyl group on the amine (e.g., tert-butyl, cyclohexyl).
Introducing substituents on the phenyl ring to fine-tune electronic and steric properties.
Investigation of Untapped Chemical Reactivities and Derivatizations
The unique combination of functional groups in this compound opens avenues for numerous chemical transformations that remain to be explored.
Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions. Future work could utilize Suzuki, Heck, and Sonogashira reactions to introduce new carbon-carbon bonds, creating a diverse array of derivatives. Research on similar brominated thiophene-containing imines has demonstrated the successful application of Suzuki coupling to build more complex molecular architectures. mdpi.com This approach could be used to attach various aryl or heteroaryl groups, significantly expanding the chemical space around the core structure.
Phenolic Group Reactions: The hydroxyl group can be derivatized to form ethers and esters, which may alter the compound's solubility, lipophilicity, and biological activity. Oxidation of the phenol (B47542) to the corresponding quinone is another potential reaction pathway.
Amine Group Functionalization: The secondary amine is available for acylation, alkylation, and other modifications, allowing for the introduction of new functional groups and the construction of more complex molecules.
Advanced Spectroscopic and Imaging Techniques for Deeper Structural Insights
A thorough understanding of the compound's three-dimensional structure is essential for predicting its properties and interactions. Advanced analytical techniques can provide these crucial insights.
Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. Studies on analogs like (E)-4-Bromo-2-[(phenylimino)methyl]phenol have revealed the presence of strong intramolecular O—H···N hydrogen bonds that create a stable six-membered ring (S(6) motif). nih.govnih.gov It is highly probable that this compound would exhibit a similar intramolecular hydrogen bond. X-ray diffraction could also reveal polymorphism, where different crystal packings could lead to distinct physical properties, such as color and solubility, a phenomenon observed in related Schiff bases. nih.govresearchgate.net
Hirshfeld Surface Analysis: This technique, applied to the crystal structure data, can be used to visualize and quantify intermolecular interactions, providing a deeper understanding of the forces that govern the crystal packing. researchgate.net
Expansion of Computational Modeling for Predictive Chemistry and Materials Science
In silico methods are powerful tools for predicting the behavior of molecules and guiding experimental work.
Density Functional Theory (DFT): DFT calculations can be employed to investigate the structural and electronic properties of this compound. As demonstrated in studies of related brominated aniline (B41778) derivatives, DFT can be used to determine frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and various reactivity descriptors like ionization potential and chemical hardness. mdpi.com These calculations can provide valuable insights into the molecule's reactivity, stability, and potential for use in electronic materials.
Molecular Docking: If a biological target is identified, molecular docking simulations could predict the binding affinity and orientation of the compound within the target's active site. This would be invaluable for guiding the design of more potent analogs in medicinal chemistry or agrochemical development.
Potential Applications in Agrochemical Development as Intermediates or Active Agents
The structural motifs present in this compound are found in many biologically active compounds, suggesting potential utility in agriculture.
As an Intermediate: The compound's versatile functional groups make it an attractive building block for synthesizing more complex agrochemicals. The ability to perform cross-coupling reactions at the bromine position and derivatize the phenol and amine groups allows for the systematic development of novel pesticides, herbicides, or plant growth regulators.
As an Active Agent: The aminomethylphenol scaffold itself may possess inherent biological activity. The presence of the bromine atom can enhance lipophilicity, potentially improving membrane permeability and metabolic stability. Future research should involve screening the compound and its derivatives for fungicidal, insecticidal, and herbicidal properties.
Role in Catalysis and Materials Science
The ability of the aminomethylphenol structure to chelate metal ions suggests promising applications in catalysis and the development of new materials.
Ligand for Catalysis: The molecule can act as a bidentate ligand, coordinating to metal centers through the phenolic oxygen and the amino nitrogen. Schiff base derivatives with a similar O, N donor set are known to form stable complexes with various metal ions. researchgate.net Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation.
Functional Materials: The structural features of the compound are relevant to materials science. For example, the study of polymorphism and thermochromism (color change with temperature) in the analog (E)-4-Bromo-2-[(phenylimino)methyl]phenol suggests that the solid-state properties of this compound could be of interest. nih.govresearchgate.net Investigations into its optical and electronic properties, and those of its metal complexes and polymers, could lead to the development of new sensors, switches, or photoactive materials.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol?
- Methodological Answer : The synthesis typically involves bromination of a phenolic precursor followed by Schiff base formation with isopropylamine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for bromination .
- Temperature control : Maintain ≤0°C during bromine addition to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted intermediates. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using SHELXL (for refinement) and ORTEP-3 (for visualization) .
- FTIR : Confirm phenolic -OH (3200–3600 cm⁻¹) and C-N imine stretch (1640–1690 cm⁻¹) .
- UV-Vis : Detect π→π* transitions in the aromatic system (λmax ~270 nm) .
- NMR : ¹H NMR (DMSO-d6) shows bromine-induced deshielding (δ 7.2–7.8 ppm for aromatic protons) and isopropylamine methyl signals (δ 1.2–1.4 ppm) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural validation be resolved?
- Methodological Answer :
- Cross-validation : Combine XRD (for bond lengths/angles) with DFT-optimized geometries (B3LYP/6-311+G(d,p) basis set) to reconcile discrepancies in NMR/FTIR peaks .
- Dynamic simulations : Use molecular dynamics (e.g., GROMACS) to model solvent effects on NMR chemical shifts .
- Software tools : SHELXPRO integrates crystallographic data with spectroscopic outputs for consistency checks .
Q. What computational approaches are suitable for predicting the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Correlation-energy functionals : Apply the Colle-Salvetti formula to model electron density distributions and polarization effects in solvated systems .
- Software : Gaussian 16 or ORCA for geometry optimization; VMD for visualizing charge transfer .
Q. How can intermolecular interactions of this compound in solvent systems be experimentally quantified?
- Methodological Answer :
- Ultrasonic velocity analysis : Measure non-ideality in dioxane-water mixtures using U2exp/U2mix ratios to assess hydrogen bonding and hydrophobic interactions .
- Thermodynamic parameters : Calculate adiabatic compressibility and free volume to correlate with solute-solvent affinity .
- Spectroscopic titration : Monitor UV-Vis shifts in varying solvent polarities to quantify solvatochromism .
Q. What role does this compound play in protein-templated drug discovery?
- Methodological Answer :
- Enzyme inhibition assays : Use as a scaffold for synthesizing zinc(II) complexes (e.g., with morpholinoethylamino groups) to study metalloprotein interactions .
- Pharmacophore modeling : Incorporate its bromophenol core into QSAR studies for antitumor or anti-inflammatory activity .
- Crystallographic docking : Refine protein-ligand binding poses using SHELXL’s TLS parameterization .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?
- Methodological Answer :
- Solvent correction : Apply the COSMO model in DFT calculations to account for solvent polarity effects .
- Vibrational coupling : Use TD-DFT to simulate vibronic transitions overlapping with electronic bands .
- Experimental replication : Ensure consistent sample preparation (e.g., degassing to avoid oxygen quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
